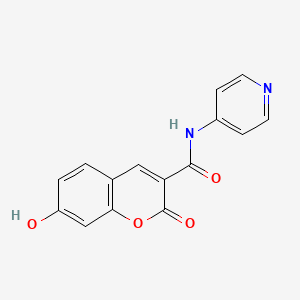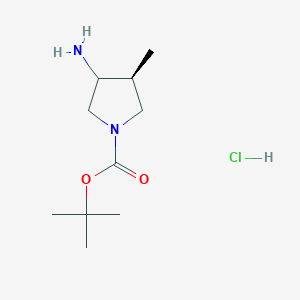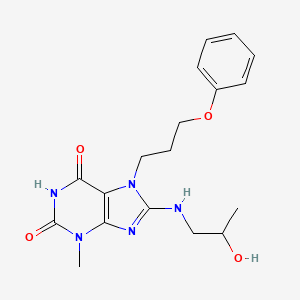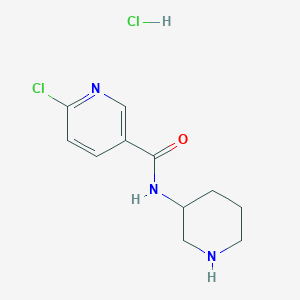
7-hydroxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-2-oxo-N-pyridin-4-yl-2H-chromene-3-carboxamide, also known as CPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Polymorphism
The study by Reis et al. (2013) investigates the crystalline structures of chromene derivatives, emphasizing the importance of the anti-rotamer conformation about the C-N bond. This structural insight is crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering Reis et al., 2013.
Photocatalytic Applications
Maillard-Dupuy et al. (1994) discuss the photocatalytic degradation of pyridine, a component related to chromene structures, using TiO2. This research is pivotal for environmental applications, highlighting the potential of chromene derivatives in water treatment and pollution reduction Maillard-Dupuy et al., 1994.
Polymer Science
Nechifor (2009) delves into the synthesis and properties of aromatic polyamides with coumarin chromophores, featuring chromene derivatives. These polymers exhibit unique photosensitive properties, useful in creating materials with specific light-responsive behaviors Nechifor, 2009.
Fluorescence Recognition and Imaging
Warrier and Kharkar (2018) demonstrate the selective fluorescence recognition of Fe3+ ions by a coumarin derivative, showcasing the potential of chromene derivatives in developing sensitive and selective chemical sensors for metal ions. This is particularly relevant for bioimaging applications, where precise detection of specific ions within living cells is required Warrier & Kharkar, 2018.
Heterocyclic Compound Synthesis
Kornev et al. (2019) explore the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to novel heterocyclic compounds. This research underscores the versatility of chromene derivatives in synthesizing a wide range of chemical entities with potential pharmaceutical applications Kornev et al., 2019.
Eigenschaften
IUPAC Name |
7-hydroxy-2-oxo-N-pyridin-4-ylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-11-2-1-9-7-12(15(20)21-13(9)8-11)14(19)17-10-3-5-16-6-4-10/h1-8,18H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWIWQOETHVUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-Benzylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2608873.png)
![4-(4-methoxyphenyl)-2-(4-vinylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608875.png)

![N-(3-ethylphenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2608877.png)



![3-Chloro-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine](/img/structure/B2608884.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2608885.png)
![N-(2-chlorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2608886.png)